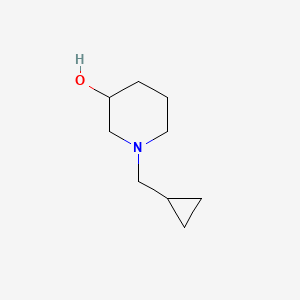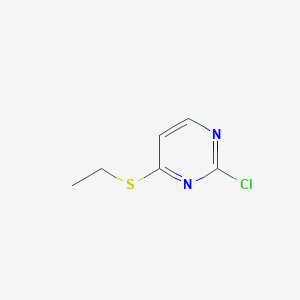
2-Chloro-4-(ethylsulfanyl)pyrimidine
Übersicht
Beschreibung
“2-Chloro-4-(ethylsulfanyl)pyrimidine” is a heterocyclic organic compound with the chemical formula C6H7ClN2S. It is a derivative of pyrimidine, a class of compounds that have a wide range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(ethylsulfanyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with a chlorine atom at position 2 and an ethylsulfanyl group at position 4 .
Wissenschaftliche Forschungsanwendungen
Tritiation of Pyrimidines
Pyrimidine derivatives, including 2-Chloro-4-(ethylsulfanyl)pyrimidine, have been studied for tritiation. Tritiation at the ring by tritiated water in the presence of aluminium chloride has been reported, which is significant in labeling compounds for scientific research, such as in pharmacological studies (Măntescu, Genunche, & Balaban, 1965).
Synthesis and Herbicidal Activity
Research indicates that derivatives of 2-Chloro-4-(ethylsulfanyl)pyrimidine, synthesized through various reactions, possess significant herbicidal activities. This makes them valuable for agricultural applications, particularly in weed control (Li Gong-chun, 2011).
Antiallergic Activity Studies
Studies have explored derivatives of 2-Chloro-4-(ethylsulfanyl)pyrimidine for potential antiallergic activities. This research is crucial for developing new medications and treatments for allergic reactions (Lesher, Singh, & Mielens, 1982).
Spectroscopic and Molecular Docking Study
Spectroscopic techniques have been employed to investigate derivatives of 2-Chloro-4-(ethylsulfanyl)pyrimidine, providing insights into their molecular structure and potential as chemotherapeutic agents. Molecular docking suggests inhibitory activity against specific proteins, indicating potential anti-diabetic properties (Alzoman et al., 2015).
Synthesis and Pharmacological Activity
The pyrimidine nucleus, a key component of compounds like 2-Chloro-4-(ethylsulfanyl)pyrimidine, shows a wide spectrum of biological activities. Novel derivatives have been synthesized, showing promising antioxidant, anticancer, antibacterial, and anti-inflammatory activities (Rani et al., 2012).
Nonlinear Optical Analysis
Derivatives of 2-Chloro-4-(ethylsulfanyl)pyrimidine have been studied for their nonlinear optical properties. Such research is vital for advancements in medicine and optics, with potential applications in high-tech devices (Hussain et al., 2020).
Antiviral Activity Studies
Research into certain 2,4-disubstituted pyrimidines, related to 2-Chloro-4-(ethylsulfanyl)pyrimidine, has shown slight antiviral activity. This area of study is crucial for developing new antiviral drugs (Saxena et al., 1988).
Synthesis Routes and Cross-Coupling Reactions
Innovative synthesis strategies have been developed for dissymmetric pyrimidine derivatives. This research is fundamental in the creation of various functionalized pyrimidine series, expanding the scope of chemical compounds for varied applications (Tikad et al., 2007).
Eigenschaften
IUPAC Name |
2-chloro-4-ethylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZJMYWIAWMFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(ethylsulfanyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



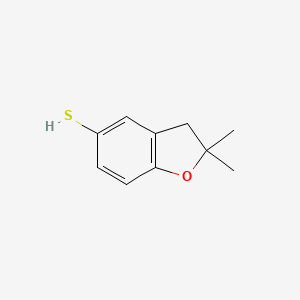
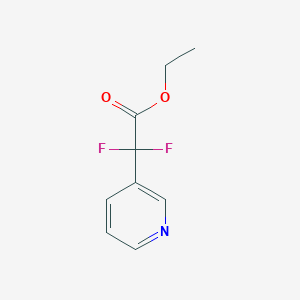
![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)
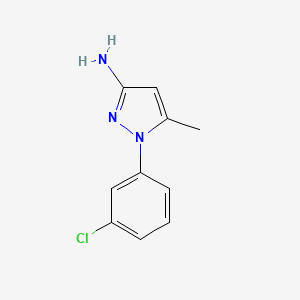
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)
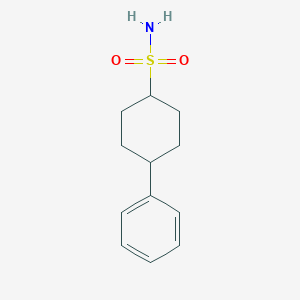
![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
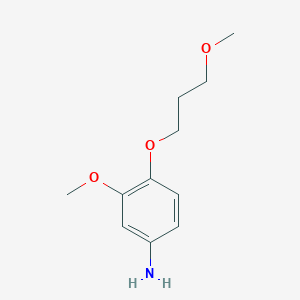
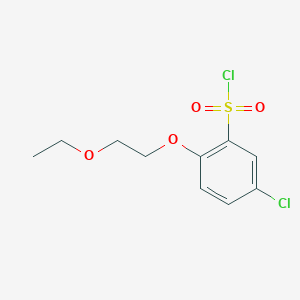
![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)
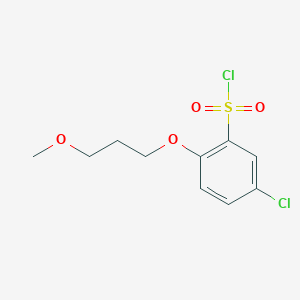
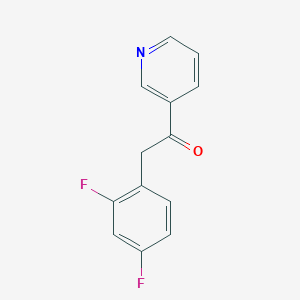
![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
